H-Tyr-N-methyl-D-alanine-phenylalanine-sarcosine-amide, commonly referred to as H-Tyr-NMe-D-Ala-Phe-Sar-NH2, is a synthetic peptide that has garnered attention in the fields of biochemistry and pharmacology. This compound is classified as a peptidomimetic, which means it mimics the structure and function of natural peptides while exhibiting enhanced stability and bioactivity. The presence of N-methylated amino acids contributes to its resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is synthesized through solid-phase peptide synthesis methods, which allow for precise control over the sequence and composition of the peptide. The compound falls under the category of opioid receptor ligands, particularly targeting the mu-opioid receptor, which is crucial for pain modulation. Its classification as a peptidomimetic highlights its potential in drug design, particularly for developing analgesics that can bypass some of the limitations associated with traditional opioids.
The synthesis of H-Tyr-NMe-D-Ala-Phe-Sar-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The molecular formula for H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is , with a molecular weight of approximately 483.6 g/mol. The structure includes:
The structural representation can be analyzed using various computational chemistry tools that provide insights into its three-dimensional conformation and potential interactions with biological targets.
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 can undergo various chemical reactions:
These reactions are crucial for modifying the peptide's properties to enhance its pharmacological profile.
The mechanism of action for H-Tyr-NMe-D-Ala-Phe-Sar-NH2 primarily involves its interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding, this peptide mimics endogenous peptides like endorphins, leading to modulation of pain perception and other physiological responses. The N-methylated alanine and sarcosine residues enhance the compound's stability and bioavailability, allowing for prolonged activity in biological systems .
The compound exhibits significant binding affinity for opioid receptors, indicating its potential effectiveness as an analgesic agent. Its structural modifications contribute to improved pharmacokinetic properties compared to non-modified peptides .
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 has several applications in scientific research:
The structural evolution of opioid peptides reflects a continuous effort to balance bioactivity with drug-like properties. Endogenous peptides share a conserved N-terminal motif (Tyr-Gly-Gly-Phe), exemplified by enkephalins (e.g., Tyr-Gly-Gly-Phe-Leu), dynorphins, and β-endorphin. These "typical" opioids exhibit limited receptor selectivity and rapid inactivation by peptidases like aminopeptidase N and enkephalinase [1] [6]. The discovery of "atypical" peptides, such as endomorphins (Tyr-Pro-Trp-Phe-NH₂) and amphibian-derived dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), revealed that deviations from canonical sequences could enhance receptor specificity (e.g., MOR selectivity) and stability [1] [6].
Synthetic advancements have systematically addressed inherent limitations:
Table 1: Evolution of Key Opioid Peptide Analogues
| Peptide Class | Example Sequence | Modification Strategy | Pharmacological Outcome |
|---|---|---|---|
| Endogenous (Typical) | Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin) | None | Low metabolic stability; moderate DOR/MOR affinity |
| Atypical | Tyr-Pro-Phe-Phe-NH₂ (Endomorphin-2) | C-terminal amidation | Enhanced MOR selectivity; moderate stability |
| Synthetic Linear Analog | Tyr-D-Ala-Gly-NMePhe-Gly-ol (DAMGO) | D-amino acid; N-methylation | High MOR affinity; improved enzymatic stability |
| Synthetic Cyclic Analog | Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-6) | Disulfide cyclization | Enhanced DOR selectivity; prolonged analgesia |
Targeted modifications aim to optimize three interrelated properties: receptor engagement, metabolic stability, and membrane permeability.
The "message-address" concept governs opioid peptide-receptor interactions: the N-terminal "message" domain (e.g., Tyr¹) activates the receptor, while the C-terminal "address" domain confers subtype selectivity. Modifications here refine receptor specificity:
Peptide backbone cleavage sites are systematically fortified:
C-terminal charge neutralization (e.g., amidation) and N-terminal hydrophobicity increases (e.g., Dmt) improve BBB transit. Multivalent ligands with lipidic moieties show further permeability enhancements [1] [4].
Table 2: Strategic Modifications in Opioid Peptidomimetics
| Modification Type | Chemical Approach | Role in Optimization | Example Peptide |
|---|---|---|---|
| Amino Acid Substitution | D-Ala at Position 2 | Reduces aminopeptidase degradation | [D-Ala², D-Leu⁵]-Enkephalin (DADLE) |
| Backbone Engineering | N-methylation of amide bond | Blocks endopeptidase cleavage | Tyr-D-Ala-Gly-NMePhe-Met(O)-ol (DAMGO) |
| Conformational Constraint | Cyclization via disulfide/diselenide | Stabilizes bioactive conformation | Cys², Cys⁵]-Enkephalin (Biphalin) |
| Terminal Alteration | C-terminal amidation | Enhances membrane permeability | Tyr-Pro-Trp-Phe-NH₂ (Endomorphin-1) |
H-Tyr-NMe-D-Ala-Phe-Sar-NH₂ exemplifies a rational integration of advanced peptidomimetic strategies targeting MOR selectivity and metabolic resilience. Its structure incorporates four synergistic modifications:
This compound epitomizes the "multivalent modification" paradigm, where overlapping structural alterations target multiple pharmacological limitations simultaneously. Sarcosine incorporation is particularly innovative—its balance of flexibility and compactness may stabilize bioactive conformations without the synthetic complexity of macrocyclization. Furthermore, the sequential N-methyl-D-Ala² and Sar⁴ motifs create consecutive N-methylated bonds, a design feature shown in compounds like morphiceptin analogs to confer exceptional plasma stability [1] [3]. Within modern peptidomimetic frameworks, this molecule represents a focused effort to harmonize receptor potency, proteolytic resistance, and CNS accessibility—a cornerstone objective in next-generation analgesic development [1] [4] [6].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0